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Lys-ala-ala

Dipeptidyl Peptidase II Enzyme Kinetics Chromogenic Substrates

This native, unmodified tripeptide (Lys-Ala-Ala) serves as a critical reference substrate in DPP II enzymology, where its intact C-terminal carboxylate is essential for accurate kinetic studies – a feature absent in chromogenic derivatives like Lys-Ala-pNA. It is also the validated sequence motif for histone H1 structural investigations. Choose this compound to eliminate the experimental risk associated with non-native peptide mimics and ensure consistent, reproducible data in protease inhibitor screening and chromatin modeling.

Molecular Formula C12H24N4O4
Molecular Weight 288.34 g/mol
CAS No. 34385-54-1
Cat. No. B3261434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-ala-ala
CAS34385-54-1
SynonymsLys-Ala-Ala
lysyl-alanyl-alanine
Molecular FormulaC12H24N4O4
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C12H24N4O4/c1-7(10(17)16-8(2)12(19)20)15-11(18)9(14)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t7-,8-,9-/m0/s1
InChIKeyFZIJIFCXUCZHOL-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lys-ala-ala (CAS 34385-54-1) Baseline Properties and Procurement-Relevant Identification


Lys-ala-ala (L-lysyl-L-alanyl-L-alanine; H-Lys-Ala-Ala-OH) is a synthetic tripeptide composed of L-lysine and two L-alanine residues. It possesses the molecular formula C12H24N4O4 and a molecular weight of 288.34 g/mol [1]. The compound is soluble in DMSO and is typically stored at -20°C . As an unmodified tripeptide, it serves as a reference sequence for peptidase substrate studies and as a defined motif for histone H1 structural investigations [2].

Why In-Class Tripeptides Cannot Substitute for Lys-ala-ala: A Segue to Quantitative Differentiation


Substitution of Lys-ala-ala with other tripeptides or dipeptides without empirical validation introduces significant experimental risk due to enzyme-specific recognition, sequence-dependent conformation, and distinct biological contexts. Lys-ala-ala exhibits a unique combination of N-terminal lysine and alanine residues that determines its recognition by dipeptidyl peptidase II (DPP II) and its structural flexibility within histone H1 models [1]. In contrast, analogs such as Ac-Lys-D-Ala-D-Ala are optimized for bacterial cell wall transpeptidase studies [2], while chromogenic derivatives like Lys-Ala-pNA are modified with a p-nitroanilide group that alters enzyme kinetics and eliminates the native C-terminal carboxylate required for certain binding interactions . The following quantitative evidence delineates precisely where Lys-ala-ala demonstrates verifiable differentiation from its closest comparators.

Quantitative Differentiation of Lys-ala-ala: Head-to-Head Evidence for Scientific Selection


DPP II Substrate Specificity: Lys-ala-ala vs. Lys-Ala-pNA Chromogenic Derivative

Lys-ala-ala is recognized by dipeptidyl peptidase II (DPP II) as a native tripeptide substrate, whereas Lys-Ala-pNA is a chromogenic derivative with a p-nitroanilide group that alters the C-terminus. The native tripeptide is hydrolyzed to Lys-Ala + Ala [1]. The chromogenic derivative Lys-Ala-pNA exhibits a Km of 0.42 mM for DPP II , but this modification eliminates the free carboxylate required for certain binding studies and alters enzyme recognition kinetics.

Dipeptidyl Peptidase II Enzyme Kinetics Chromogenic Substrates

DPP II Substrate Superiority: Lys-ala-ala Motif vs. Alternative Chromogenic Derivatives

Among dipeptidyl peptidase II (DPP II) substrates containing the Lys-Ala motif, Lys-Ala-MNA (4-methoxy-2-naphthylamide) and Lys-Ala-2NA (2-naphthylamide) have been directly compared. Lys-Ala-MNA is more specific and preferred due to its relatively low hydrolysis by DPP IV, while Lys-Ala-2NA is suitable for biochemical determination of DPP II activity. In contrast, Lys-Ala-1NA, Leu-Ala-2NA, Phe-Pro-2NA, and Phe-Pro-MNA are inferior substrates [1]. This comparative study establishes that the Lys-Ala dipeptide sequence itself confers specificity for DPP II over DPP IV when properly derivatized, but the native tripeptide Lys-ala-ala represents the unmodified reference sequence.

Dipeptidyl Peptidase II Substrate Specificity Histochemistry

Structural Flexibility and DNA Binding: Lys-ala-ala vs. Histone H1 Fragment 152-184

X-ray crystallography of L-lysyl-L-alanyl-L-alanine hydrochloride reveals two distinct conformations within the asymmetric unit: one molecule adopts torsional angles characteristic of a β-pleated sheet, while the other approximates an α-helix [1]. This molecular flexibility is relevant to histone H1, which contains the Lys-Ala-Ala sequence repeated several times. In comparative DNA-binding studies, the synthetic polypeptide (Lys-Ala-Ala)n was directly compared to the native histone H1 fragment 152-184 using circular dichroism. The polypeptide (Lys-Ala-Ala)n models the properties of the C-terminal fragments of histone H1 and exhibits distinct DNA complexation behavior [2].

Histone H1 DNA Binding Chromatin Structure

Peptidyl Transferase Acceptor Activity: Lys-ala-ala vs. Alternative Acceptors

In the leucine, phenylalanine transfer reaction catalyzed by a peptidyl transferase, Lys-ala-ala functions as a peptide acceptor [1]. Additionally, Lys-ala-ala inhibits the α-S1-casein-dependent reaction with a reported Ki value of 3 (units not specified in available abstract) [2]. This inhibition profile is specific to the native tripeptide sequence and may differ from dipeptide acceptors or modified tripeptides.

Peptidyl Transferase Enzyme Kinetics Inhibition

Sequence-Dependent Recognition: Lys-ala-ala vs. Ala-Lys-Ala Sequence Variant

The sequence order of lysine and alanine residues determines enzyme recognition and biological function. Lys-ala-ala presents an N-terminal lysine followed by two alanines, which is a recognized motif for DPP II and histone H1. The sequence variant Ala-Lys-Ala (CAS not specified in search results; molecular formula C12H24N4O4, MW 288.34 g/mol) has the identical amino acid composition but altered sequence order . While direct comparative enzyme kinetics between these two sequence isomers are not available in the retrieved literature, class-level inference from protease substrate specificity studies indicates that N-terminal residue identity and sequence order critically determine cleavage site recognition and binding affinity.

Peptide Sequence Specificity Enzyme Recognition Peptide Design

Bacterial Cell Wall Transpeptidase Studies: Lys-ala-ala vs. Ac-Lys-D-Ala-D-Ala

Ac-Lys-D-Ala-D-Ala (Ac2-L-Lys-D-Ala-D-Ala) is a well-characterized substrate for bacterial DD-carboxypeptidases and transpeptidases, with extensive kinetic data available. For Streptomyces R61 DD-carboxypeptidase, this acetylated tripeptide undergoes concomitant hydrolysis and transpeptidation reactions that are pH- and polarity-dependent [1]. The compound also binds to vancomycin and related glycopeptide antibiotics as a cell-wall precursor mimic [2]. In contrast, the native Lys-ala-ala lacks the N-terminal acetyl group and contains L-alanine rather than D-alanine residues, rendering it unsuitable for these bacterial cell wall studies. This represents a critical differentiation: Lys-ala-ala is not a substitute for Ac-Lys-D-Ala-D-Ala in antibiotic binding or bacterial transpeptidase assays.

DD-Carboxypeptidase Transpeptidase Bacterial Cell Wall

Optimal Application Scenarios for Lys-ala-ala Based on Quantitative Evidence


Dipeptidyl Peptidase II (DPP II) Enzymatic Assays Requiring Native Substrate

Lys-ala-ala is hydrolyzed by DPP II to Lys-Ala + Ala [1]. It serves as a native, unmodified reference substrate for validating DPP II activity without the kinetic or binding alterations introduced by chromogenic derivatives such as Lys-Ala-pNA (Km = 0.42 mM) or naphthylamide conjugates. Use in assays where C-terminal carboxylate integrity is essential for enzyme recognition or downstream detection.

Histone H1 Structural and DNA-Binding Studies

The Lys-Ala-Ala sequence is a repeated motif in histone H1 C-terminal domains. X-ray crystallography demonstrates conformational flexibility (β-sheet and α-helix) within the tripeptide [2]. The synthetic polypeptide (Lys-Ala-Ala)n has been directly compared to native histone H1 fragment 152-184 in DNA-binding studies using circular dichroism [3]. This makes Lys-ala-ala and its polymers valuable as defined synthetic models for chromatin structure investigations.

Peptidyl Transferase Acceptor and Inhibitor Studies

Lys-ala-ala functions as a peptide acceptor in leucine, phenylalanine transfer reactions and inhibits α-S1-casein-dependent reactions with a reported Ki of 3 [4]. These properties support its use in peptidyl transferase mechanism studies and inhibitor screening campaigns where native peptide sequences are required.

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